Home > Products > Building Blocks P16539 > 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 1189749-66-3

4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1808686
CAS Number: 1189749-66-3
Molecular Formula: C12H11BrFN3
Molecular Weight: 296.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a multi-step process. A common approach involves using pyridin-4-ol as the starting material. [] The synthesis generally involves the following key steps:

  • Nitration: Pyridin-4-ol is nitrated using potassium nitrate and sulfuric acid to yield 3-nitropyridin-4-ol. []
  • Chlorination: The nitro group in 3-nitropyridin-4-ol is replaced with chlorine using phosphorus oxychloride to obtain 4-chloro-3-nitropyridine. []
  • N-Alkylation: 4-Chloro-3-nitropyridine undergoes N-alkylation with 4-bromo-2-fluoroaniline to yield N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine. []
  • Reduction: The nitro group in N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine is reduced to an amine group using iron(III) chloride and hydrazine hydrate, producing N-4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine. []
  • Condensation: Finally, N-4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine is cyclized and dehydrated using N,N'-carbonyldiimidazole (CDI) to obtain the target compound, 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. []
Mechanism of Action

The mechanism of action of 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives is dependent on the specific target and structural modifications. In many cases, these compounds act as enzyme inhibitors by competitively binding to the active site, preventing substrate binding and subsequent enzymatic activity. For example, some derivatives have been explored for their ability to inhibit Aurora kinases, enzymes involved in cell cycle regulation. []

Applications
  • Development of Aurora Kinase Inhibitors: Researchers have explored derivatives of this compound as potential inhibitors of Aurora kinases, which are promising targets for cancer therapy. These inhibitors are designed to disrupt cell division and potentially inhibit tumor growth. []
  • Synthesis of Potential Antiviral Agents: Some N- and C-alkyl derivatives of imidazopyridines, including those containing the 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold, have been synthesized and evaluated for their antiviral activities. []

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

    Compound Description: PD123319 is a non-peptide antagonist of the Angiotensin II type 2 (AT2) receptor [, , , , , , , , , , , , ]. It has been investigated for its potential in various therapeutic areas, including hypertension, myocardial ischemia, and inflammation.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

    Compound Description: JNJ 54166060 is a potent and orally bioavailable antagonist of the P2X7 receptor []. It exhibits promising pharmacological properties in preclinical models and has been suggested as a potential therapeutic agent for inflammatory diseases.

6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound represents an imidazo[4,5-b]pyridine derivative, a structural isomer of the imidazo[4,5-c]pyridine scaffold [, ]. While its specific biological activity is not elaborated in the provided abstracts, its structural characterization highlights the diverse substitution patterns accessible within this class of compounds.

6-Bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound is another example of an imidazo[4,5-b]pyridine derivative []. The presence of bromine atoms in both the hexyl and phenyl substituents makes this compound structurally unique.

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate

    Compound Description: This compound features an ethyl acetate group attached to the imidazo[4,5-b]pyridine ring system []. This modification introduces a potential site for further derivatization and exploration of structure-activity relationships.

    Compound Description: This compound is a key intermediate in the synthesis of various biologically active compounds []. The presence of a bromo and fluoro substituent on the phenyl ring makes it structurally similar to the target compound.

3-((4-(6-Bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690)

    Compound Description: CCT137690 is a potent inhibitor of Aurora kinases A, B, and C with in vivo activity against colon carcinoma xenografts [].

Properties

CAS Number

1189749-66-3

Product Name

4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C12H11BrFN3

Molecular Weight

296.14 g/mol

InChI

InChI=1S/C12H11BrFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)

InChI Key

RNEIPFFKULXWEP-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Br

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.